4-Chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its fused ring structure, which combines a pyrazole ring with a pyrimidine ring
Preparation Methods
The synthesis of 4-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole and pyrimidine precursors.
Cyclization: The pyrazole and pyrimidine rings are fused together through a cyclization reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include hydrazine (N2H4), sodium borohydride (NaBH4), and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
4-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature an additional triazole ring fused to the pyrazolopyrimidine core, leading to different chemical properties and biological activities.
Properties
Molecular Formula |
C8H9ClN4 |
---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
4-chloro-1,3,6-trimethylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4/c1-4-6-7(9)10-5(2)11-8(6)13(3)12-4/h1-3H3 |
InChI Key |
FXCWEJWHFQZYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)C)Cl)C |
Origin of Product |
United States |
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